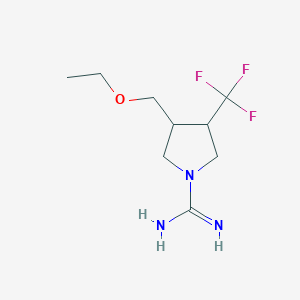

3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide

Description

3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide is a pyrrolidine-derived compound featuring a carboximidamide group at the 1-position, an ethoxymethyl substituent at position 3, and a trifluoromethyl group at position 4. The ethoxymethyl group (CH2-O-CH2CH3) contributes to solubility and metabolic stability, while the trifluoromethyl (CF3) group enhances lipophilicity and resistance to oxidative degradation .

Properties

IUPAC Name |

3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N3O/c1-2-16-5-6-3-15(8(13)14)4-7(6)9(10,11)12/h6-7H,2-5H2,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRQQSQCULYXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C(F)(F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide (CAS No. 2097999-94-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H16F3N3O

- Molecular Weight : 239.24 g/mol

- Appearance : Not specified

- Melting Point : Not specified

- Boiling Point : Not specified

- Solubility : Not specified

Biological Activity

Research into the biological activity of this compound is limited but suggests potential applications in various therapeutic areas, particularly in neuroprotection and cancer treatment.

Neuroprotective Effects

A study on related compounds, such as N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB), indicated that pyrrolidine derivatives can influence neuroprotective pathways. Specifically, the activation of AKT signaling in hippocampal neurons was shown to afford protection against excitotoxic damage induced by kainic acid (KA). The presence of EPPTB was found to inhibit this neuroprotection, suggesting that similar compounds might have a role in modulating neuroprotective mechanisms through receptor interactions .

Anticancer Activity

While specific studies on this compound are scarce, pyrrolidine derivatives generally exhibit promising anticancer properties. For instance, compounds with trifluoromethyl groups have been noted for their ability to enhance the efficacy of chemotherapeutic agents by modifying their pharmacokinetics and bioavailability . The structural similarity to other known anticancer agents suggests that further investigation into this compound could yield beneficial insights.

Mechanistic Insights

Research has highlighted the importance of understanding the mechanism of action for compounds like this compound. Investigations into related compounds have shown that they may interact with trace amine-associated receptors (TAARs) and influence signaling pathways crucial for cell survival and proliferation .

Comparative Analysis

A comparative analysis of pyrrolidine derivatives indicates that modifications such as trifluoromethyl substitutions can significantly alter biological activity. The following table summarizes key findings from various studies on related compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with two structurally related molecules from the evidence:

*Calculated based on SLM6031434’s structure in .

Key Observations:

Core Modifications: The target compound lacks the 1,2,4-oxadiazole ring present in SLM6031434, which is critical for SphK2 inhibition in the latter . Oxadiazoles are known for metabolic stability and π-π stacking in receptor binding.

Substituent Effects: The ethoxymethyl group in the target compound is shorter and less lipophilic than the octyloxy chain in SLM6031434, suggesting differences in bioavailability and tissue distribution.

Pharmacological Implications :

- The absence of heterocycles (e.g., oxadiazole) in the target compound may limit its enzyme-targeting efficacy compared to SLM6031434.

- The carboximidamide group common to all three compounds suggests a role in hydrogen bonding or receptor interaction, though its positioning and substituents dictate specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.